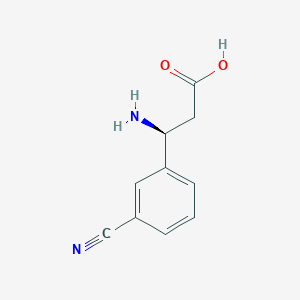

(S)-3-Amino-3-(3-cyanophenyl)propanoic acid

Overview

Description

The compound (S)-3-Amino-3-(3-cyanophenyl)propanoic acid is a derivative of amino acids, which are fundamental building blocks in the field of biochemistry and pharmaceuticals. Amino acids are known for their roles in methylation, detoxication, and antioxidation, and they are extensively used in the pharmaceutical and food industries . While the provided papers do not directly discuss (S)-3-Amino-3-(3-cyanophenyl)propanoic acid, they provide insights into similar compounds and their synthesis, which can be extrapolated to the compound .

Synthesis Analysis

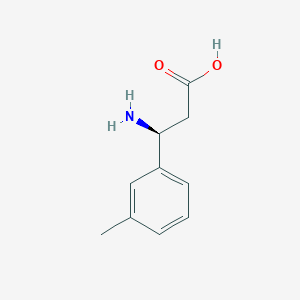

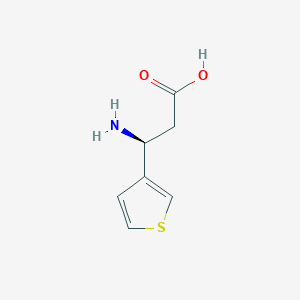

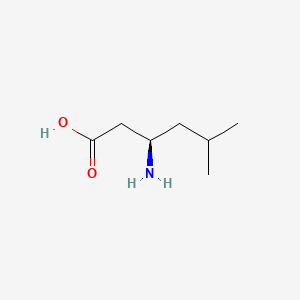

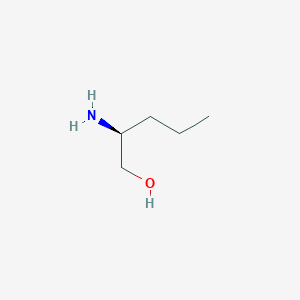

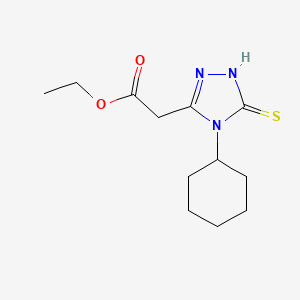

The synthesis of related compounds involves the use of amino acids as starting materials. For instance, the synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, a compound similar to (S)-3-Amino-3-(3-cyanophenyl)propanoic acid, was achieved, and its enantiomers were separated using enantioselective N-acylation by Candida antarctica lipase A (CAL-A) in neat butyl butanoate . This method could potentially be adapted for the synthesis of (S)-3-Amino-3-(3-cyanophenyl)propanoic acid, with the appropriate modifications to the starting materials and conditions to target the 3-cyanophenyl group specifically.

Molecular Structure Analysis

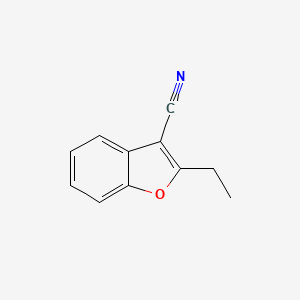

The molecular structure of amino acid derivatives is often characterized by X-ray crystallography. For example, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate was determined to be monoclinic with specific cell dimensions and stabilized by hydrogen bonds . The indole ring in this compound was found to be essentially planar. By analogy, (S)-3-Amino-3-(3-cyanophenyl)propanoic acid would likely exhibit a similar planarity in the cyanophenyl ring and could form similar hydrogen bonding patterns, contributing to its stability and crystalline properties.

Chemical Reactions Analysis

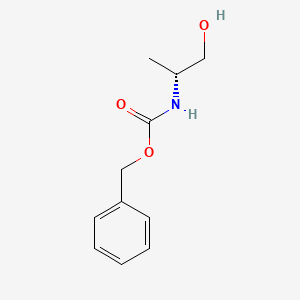

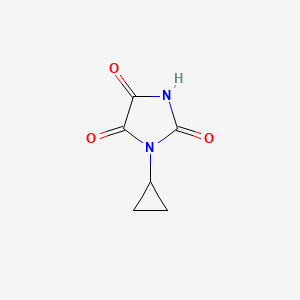

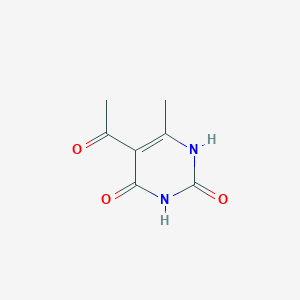

The chemical reactivity of amino acid derivatives like (S)-3-Amino-3-(3-cyanophenyl)propanoic acid can be inferred from their functional groups. The presence of an amino group and a cyanophenyl group suggests that this compound could participate in reactions typical of amines and nitriles, such as acylation, alkylation, and nucleophilic addition. The papers provided do not detail specific reactions for this compound, but the synthesis paper indicates that the amino group can be protected using Boc and Fmoc-protecting groups, which are common in peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives are influenced by their molecular structure. The provided papers do not give specific details on the properties of (S)-3-Amino-3-(3-cyanophenyl)propanoic acid. However, based on the properties of similar compounds, it can be deduced that the compound would exhibit properties consistent with amino acids and aromatic nitriles, such as solubility in polar solvents, potential for zwitterionic form at certain pH levels, and a relatively high melting point due to its crystalline nature . The exact properties would need to be determined experimentally.

Scientific Research Applications

Synthesis and Derivative Formation

(S)-3-Amino-3-(3-cyanophenyl)propanoic acid has been utilized in the synthesis of enantiomers and N-protected derivatives. For instance, the racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate was synthesized, and its enantiomers were separated through enantioselective N-acylation. These enantiomers were then transformed into Boc and Fmoc-protected derivatives (Solymár, Kanerva, & Fülöp, 2004).

Antiproliferative Activity

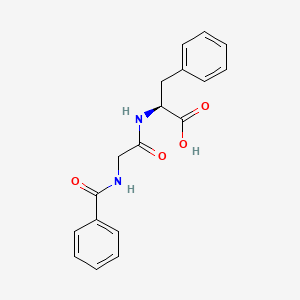

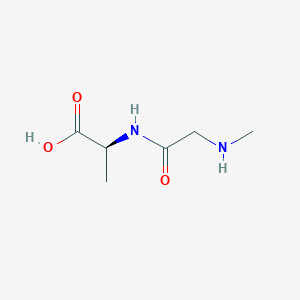

In the field of medicinal chemistry, derivatives of (S)-3-Amino-3-(3-cyanophenyl)propanoic acid have been explored for their antiproliferative activity. For example, novel Pt(II)-complexes with an L-alanyl-based ligand demonstrated moderate cytotoxic activity on cancer cells, suggesting potential applications in cancer treatment (Riccardi et al., 2019).

Corrosion Inhibition

In material science, derivatives such as Schiff's bases synthesized from 3-amino-3-(4-cyanophenyl)propanoic acid have been used as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit high efficiency and act as both physisorption and chemisorption agents (Gupta, Quraishi, Verma, & Mukherjee, 2016).

Biocatalysis

In biotechnology, (S)-3-Amino-3-(3-cyanophenyl)propanoic acid plays a crucial role in asymmetric biocatalysis. A study using Methylobacterium Y1-6 showed that this compound could be stereoselectively hydrolyzed to form S-acid, demonstrating its significance in producing enantiopure compounds (Li, Wang, Huang, Zou, & Zheng, 2013).

Polymer Modification

Additionally, (S)-3-Amino-3-(3-cyanophenyl)propanoic acid derivatives have been used in the modification of polymers. For instance, radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified with various amines including derivatives of this compound, enhancing their antibacterial and antifungal properties, which could have medical applications (Aly & El-Mohdy, 2015).

Mechanism of Action

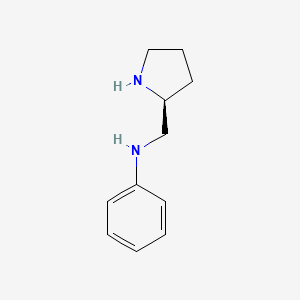

“(S)-3-Amino-3-(3-cyanophenyl)propanoic acid”, also known as L-ACPA, is an allosteric agonist of the metabotropic glutamate receptor subtype 4 (mGluR4). This means it binds to a site on the mGluR4 receptor that is distinct from the active site, and in doing so, it modulates the receptor’s activity.

properties

IUPAC Name |

(3S)-3-amino-3-(3-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUDIPCLABXNDE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(CC(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[C@H](CC(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426851 | |

| Record name | (3S)-3-Amino-3-(3-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-3-(3-cyanophenyl)propanoic acid | |

CAS RN |

791778-00-2 | |

| Record name | (βS)-β-Amino-3-cyanobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=791778-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-3-(3-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.